molecular formula C9H7NO2 B1600730 2,3-Dihydroisoquinoline-1,4-dione CAS No. 31053-30-2

2,3-Dihydroisoquinoline-1,4-dione

Cat. No.: B1600730
CAS No.: 31053-30-2
M. Wt: 161.16 g/mol
InChI Key: WRRHHSIPJQOVJM-UHFFFAOYSA-N
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Description

2,3-Dihydroisoquinoline-1,4-dione is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2,3-Dihydroisoquinoline-1,4-dione plays a crucial role in several biochemical reactions. It interacts with enzymes such as monoamine oxidase (MAO) and cytochrome P450, which are involved in the metabolism of neurotransmitters and xenobiotics, respectively . The compound can act as a substrate or inhibitor for these enzymes, affecting their activity and the overall metabolic pathways. Additionally, this compound has been shown to bind to proteins involved in oxidative stress responses, potentially modulating their function and protecting cells from oxidative damage .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. In neuronal cells, it has been observed to influence cell signaling pathways related to neurotransmitter release and synaptic plasticity . This compound can modulate gene expression by interacting with transcription factors and altering the transcriptional activity of genes involved in cell survival and apoptosis . Furthermore, this compound impacts cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . For example, its interaction with monoamine oxidase can lead to the inhibition of neurotransmitter degradation, resulting in increased levels of neurotransmitters in the synaptic cleft . Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as altered gene expression profiles and metabolic shifts .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to exert neuroprotective effects, enhancing cognitive function and reducing oxidative stress . At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are often dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of neurotransmitters and xenobiotics . It interacts with enzymes such as monoamine oxidase and cytochrome P450, influencing the metabolic flux and levels of various metabolites . The compound can also affect the synthesis and degradation of other bioactive molecules, thereby modulating overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biological effects . The compound’s distribution is influenced by factors such as its chemical properties, the presence of transporters, and the cellular environment .

Properties

IUPAC Name

2,3-dihydroisoquinoline-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-8-5-10-9(12)7-4-2-1-3-6(7)8/h1-4H,5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRHHSIPJQOVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90500781
Record name 2,3-Dihydroisoquinoline-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31053-30-2
Record name 2,3-Dihydroisoquinoline-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.